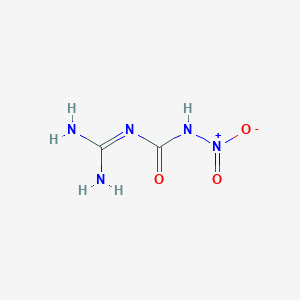

1-Nitro-3-guanidinourea

Description

1-Nitro-3-guanidinourea is a nitro-functionalized guanidine derivative notable for its energetic properties due to the presence of –NH–NO₂ molecular fragments. These fragments contribute to its detonation energy (nDE), with each –NH–NO₂ group adding 0.2 to the total ΣnDE value. For example, this compound has two –NH–NO₂ groups, giving ΣnDE = 2.2, which is comparable to nitramines and nitroalkanes in explosive applications .

Properties

CAS No. |

28787-21-5 |

|---|---|

Molecular Formula |

C2H5N5O3 |

Molecular Weight |

147.09 g/mol |

IUPAC Name |

1-(diaminomethylidene)-3-nitrourea |

InChI |

InChI=1S/C2H5N5O3/c3-1(4)5-2(8)6-7(9)10/h(H5,3,4,5,6,8) |

InChI Key |

QHNCQQJOCQZXFW-UHFFFAOYSA-N |

Canonical SMILES |

C(=NC(=O)N[N+](=O)[O-])(N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-guanyl-N’-nitrourea can be synthesized through the nitration of di-cyandiamide in a mixed nitric-sulfuric acid medium . The reaction involves the formation of 1-amidino-3-nitrourea, which can further react with amines to yield guanylureas . The reaction conditions typically include maintaining a low temperature and using a mixture of concentrated acids to facilitate the nitration process.

Industrial Production Methods

Industrial production of N-guanyl-N’-nitrourea may involve scalable and efficient methods such as the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvents . This method is environmentally friendly and suitable for large-scale synthesis, providing high yields and chemical purity.

Chemical Reactions Analysis

Types of Reactions

N-guanyl-N’-nitrourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitramide and guanylurea derivatives.

Reduction: Reduction reactions can lead to the formation of guanidine and other related compounds.

Substitution: N-guanyl-N’-nitrourea can undergo substitution reactions with amines to form N-substituted ureas.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid, sulfuric acid, and potassium isocyanate . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include guanylureas, nitramide, and various N-substituted ureas .

Scientific Research Applications

N-guanyl-N’-nitrourea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-guanyl-N’-nitrourea involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in nitrogen metabolism . Additionally, its nitrogen-rich structure allows it to participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency: Derivatives like compound 10 achieve high yields (88%) via ethanol/water-mediated reactions, suggesting robust synthetic routes for nitro-guanidines .

- Thermal Stability: Melting points vary significantly; compound 10 (164.5–165.5°C) and 1-amino-1-methyl-3-nitroguanidine (170–171°C) exhibit higher thermal stability than many aliphatic nitro compounds .

- Functional Group Impact : Trifluoromethyl groups (compound 10 ) enhance biochemical activity (e.g., enzyme inhibition), while aromatic nitro groups (e.g., 1-(2-Methyl-5-nitrophenyl)guanidine Nitrate) are linked to pharmaceutical applications .

Functional and Application Comparisons

Energetic Properties :

1-Nitro-3-guanidinourea’s detonation energy (ΣnDE = 2.2) is intermediate between hydrogen-free nitroalkanes (ΣnDE = 1.0 per nitro group) and cyclic nitramines (ΣnDE = 0.3 per C–N(NO₂)–C fragment). This positions it as a moderate-energy material suitable for specialized explosives .

Biochemical Activity :

Nitro-guanidines like compound 10 inhibit nitric oxide synthase (NOS) isoforms, with selectivity influenced by substituents. For instance, trifluoromethyl groups enhance potency against neuronal NOS, while pyridinyl derivatives (e.g., compound 17) show broader activity . In contrast, this compound’s applications remain focused on energetics rather than biochemistry.

Research Findings and Gaps

- Detonation Mechanism: Computational studies suggest that –NH–NO₂ fragments in this compound stabilize transition states during decomposition, enhancing energy release .

- Synthetic Limitations : Many nitro-guanidines (e.g., compound 10 ) require hazardous precursors like 1-methyl-3-nitro-1-nitrosoguanidine (MNNG), which is toxic and thermally unstable .

- Unanswered Questions: The biological activity of this compound remains unexplored, presenting opportunities for interdisciplinary research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.